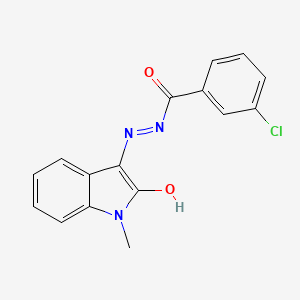![molecular formula C21H12Cl2N2O4 B11695286 (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695286.png)
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chlorophenyl and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-diazinane-2,4,6-trione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl-furan oxides, while reduction may produce chlorophenyl-furan alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential therapeutic applications are explored in medicine. Its structure suggests it may interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl structure.
Bis(4-chlorophenyl)methanone: Another compound with chlorophenyl groups, used in various chemical applications.
Uniqueness
(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of chlorophenyl and furan groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C21H12Cl2N2O4 |
|---|---|
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
(5E)-1-(4-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Cl2N2O4/c22-13-4-6-15(7-5-13)25-20(27)17(19(26)24-21(25)28)11-16-8-9-18(29-16)12-2-1-3-14(23)10-12/h1-11H,(H,24,26,28)/b17-11+ |
Clé InChI |
ZIRHMKUIXFBOEO-GZTJUZNOSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)
![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11695236.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11695249.png)
![methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11695260.png)
![3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11695263.png)
![2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11695269.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11695281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B11695282.png)
![Butyl 4-[(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B11695283.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11695301.png)
